N-(3-bromophenyl)-5-chloro-6-(oxolan-3-yloxy)pyridine-3-carboxamide
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Overview
Description
“N-(3-bromophenyl)-5-chloro-6-(oxolan-3-yloxy)pyridine-3-carboxamide” is a synthetic organic compound that belongs to the class of pyridine carboxamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3-bromophenyl)-5-chloro-6-(oxolan-3-yloxy)pyridine-3-carboxamide” typically involves multi-step organic reactions. One possible route could include:
Formation of the pyridine ring: Starting with a suitable pyridine precursor, the 5-chloro and 6-(oxolan-3-yloxy) substituents can be introduced through halogenation and etherification reactions.
Introduction of the carboxamide group: The carboxamide group can be introduced via an amide coupling reaction using a suitable amine and carboxylic acid derivative.
Bromination: The final step involves the bromination of the phenyl ring at the 3-position.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
“N-(3-bromophenyl)-5-chloro-6-(oxolan-3-yloxy)pyridine-3-carboxamide” can undergo various chemical reactions, including:
Substitution reactions: The bromine and chlorine atoms can be substituted with other functional groups.
Oxidation and reduction reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents (e.g., N-bromosuccinimide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of “N-(3-bromophenyl)-5-chloro-6-(oxolan-3-yloxy)pyridine-3-carboxamide” would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to “N-(3-bromophenyl)-5-chloro-6-(oxolan-3-yloxy)pyridine-3-carboxamide” include other pyridine carboxamides with different substituents. Examples include:
- “N-(4-bromophenyl)-5-chloro-6-(oxolan-3-yloxy)pyridine-3-carboxamide”
- “N-(3-chlorophenyl)-5-chloro-6-(oxolan-3-yloxy)pyridine-3-carboxamide”
Uniqueness
The uniqueness of “this compound” lies in its specific combination of substituents, which may confer distinct chemical and biological properties compared to its analogs. These properties can be explored through comparative studies to identify its potential advantages and applications.
Properties
IUPAC Name |
N-(3-bromophenyl)-5-chloro-6-(oxolan-3-yloxy)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrClN2O3/c17-11-2-1-3-12(7-11)20-15(21)10-6-14(18)16(19-8-10)23-13-4-5-22-9-13/h1-3,6-8,13H,4-5,9H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHKFNAFUIVXTNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=C(C=C(C=N2)C(=O)NC3=CC(=CC=C3)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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